1,4-二氮杂环戊烷-1-磺酰胺

描述

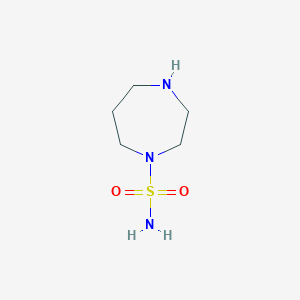

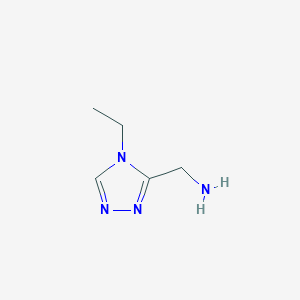

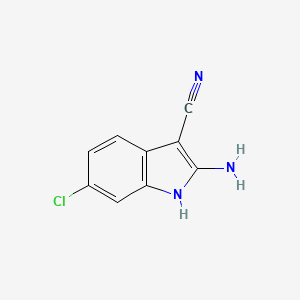

1,4-Diazepane-1-sulfonamide is a chemical compound with the molecular formula C5H13N3O2S .

Synthesis Analysis

A modular synthetic approach is described in which combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks may be converted into piperazines and related 1,4-diazepine and 1,5-diazocane scaffolds . By variation of the combinations of building blocks used, it was possible to vary the ring size, substitution, and configuration of the resulting heterocyclic scaffolds .Molecular Structure Analysis

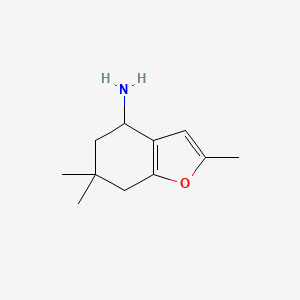

The molecular structure of 1,4-Diazepane-1-sulfonamide consists of a seven-membered ring with two nitrogen atoms and a sulfonamide functional group .Chemical Reactions Analysis

The synthesis of 1,4-Diazepane-1-sulfonamide involves the reaction of cyclic sulfamidate and hydroxy sulfonamide building blocks . The ring opening of the six-membered cyclic sulfamidate required heating .Physical And Chemical Properties Analysis

1,4-Diazepane-1-sulfonamide is a powder at room temperature . It has a molecular weight of 179.24 .科学研究应用

合成与化学

多组分合成方法:Banfi 等人(2007 年)的研究探索了一种合成二氮杂环戊烷体系的两步法。该方法涉及乌吉多组分反应,然后进行分子内 SN2 反应,从而高产率地生成 1-磺酰基四氢苯并[e]-1,4-二氮杂环戊-1-酮和脂肪族 1-磺酰基 1,4-二氮杂环戊-5-酮 (Banfi 等人,2007 年)。

苯并恶唑衍生的磺酰胺合成:Gevondian 等人(2021 年)开发了一种多米诺方法,使用涉及环化诱导的重氮化合物原位生成和随后的无金属脱氮转化过程来组装苯并恶唑衍生的磺酰胺 (Gevondian 等人,2021 年)。

微波辅助合成:Wlodarczyk 等人(2007 年)描述了一种微波辅助的合成 1,4-二氮杂环戊-5-酮的方法,该方法高效且产率高。该过程涉及催化和氢化还原步骤 (Wlodarczyk 等人,2007 年)。

生物学和医学应用

人糜酶抑制剂:Tanaka 等人(2007 年)的一项研究重点关注 6-取代的 4-磺酰基-1,4-二氮杂环戊-2,5-二酮作为人糜酶抑制剂的开发。这些化合物表现出有效的抑制作用 (Tanaka 等人,2007 年)。

T 型钙通道阻滞剂:Gu 等人(2010 年)的研究合成了 1,4-二氮杂环戊烷衍生物作为潜在的 T 型钙通道阻滞剂。这些化合物显示出良好的选择性和有利的药代动力学特性 (Gu 等人,2010 年)。

σ1 受体配体:Fanter 等人(2017 年)合成了具有各种取代基的 1,4-二氮杂环戊烷,以充当 σ1 受体配体。这些化合物对相关受体表现出高亲和力和选择性 (Fanter 等人,2017 年)。

CB2 激动剂:Riether 等人(2011 年)的一项研究发现,1,4-二氮杂环戊烷化合物是强效且选择性的二型大麻素受体激动剂。这项研究重点是优化此类化合物的代谢稳定性 (Riether 等人,2011 年)。

未来方向

The synthesis of 1,4-Diazepane-1-sulfonamide and related compounds has undergone significant growth in recent years due to their high atom economy and shorter synthetic routes . Future research may focus on further optimizing these synthetic routes and exploring the potential applications of these compounds in various fields.

作用机制

Target of Action

Sulfonamides, a class of compounds to which 1,4-diazepane-1-sulfonamide belongs, are known to inhibitdihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in folate metabolism and fluid balance in the body, respectively .

Mode of Action

Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth . They bind to the enzyme dihydropteroate synthetase, blocking the incorporation of para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor of folic acid .

Biochemical Pathways

As a sulfonamide, it is likely to impact thefolate synthesis pathway in bacteria, leading to their inability to synthesize nucleic acids and proteins, which are essential for growth and multiplication .

Pharmacokinetics

The pharmacokinetics of sulfonamides, in general, involve good absorption from the gastrointestinal tract, wide distribution throughout body fluids and tissues, metabolism in the liver, and excretion in the urine .

Result of Action

Based on the action of sulfonamides, it can be inferred that the compound would lead to the inhibition of bacterial growth by interfering with their ability to synthesize folic acid .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of many drugs .

属性

IUPAC Name |

1,4-diazepane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2S/c6-11(9,10)8-4-1-2-7-3-5-8/h7H,1-5H2,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWXXNVDTAJQFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016797-88-8 | |

| Record name | 1,4-diazepane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B3199109.png)

![N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199123.png)

![3-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B3199157.png)

![2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3199164.png)

![N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3199169.png)

![1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B3199178.png)